molecular formula C16H22BrNO2 B13096877 Tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate

Tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate

Cat. No.: B13096877
M. Wt: 340.25 g/mol
InChI Key: CUMQTXYCRBJKTE-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate is an organic compound with the molecular formula C15H22BrNO2 It is a derivative of carbamic acid and features a bromophenyl group attached to a cyclopentyl ring, which is further linked to a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate typically involves the reaction of 4-bromophenylcyclopentylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carbamate group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the carbamate group.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1-(morpholine-4-carbonyl)cyclopentyl)carbamate
  • Tert-butyl (4-bromophenyl)carbamate
  • Tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate

Uniqueness

Tert-butyl (1-(4-bromophenyl)cyclopentyl)carbamate is unique due to its specific structural features, such as the cyclopentyl ring and the bromophenyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the bromine atom can enhance the compound’s ability to participate in substitution reactions, while the cyclopentyl ring can influence its conformational flexibility and interactions with molecular targets.

Properties

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)cyclopentyl]carbamate

InChI

InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-16(10-4-5-11-16)12-6-8-13(17)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,18,19)

InChI Key

CUMQTXYCRBJKTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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